An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 2,4-dimethoxy-1-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a critical intermediate.
Core Chemical Properties and Structure
2,4-Dimethoxy-1-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups (-OCH3) and one nitro group (-NO2).[1] It typically appears as a yellow to orange crystalline solid.[1] This compound is a valuable precursor in the synthesis of various more complex molecules, including pharmaceuticals and dyes, owing to the reactivity conferred by its functional groups.[1][2]
Structural Identifiers
The unique structure of 2,4-dimethoxy-1-nitrobenzene is cataloged through several standardized chemical identifiers.
| Identifier | Value |
| IUPAC Name | 2,4-Dimethoxy-1-nitrobenzene |
| CAS Number | 4920-84-7[1] |
| Molecular Formula | C₈H₉NO₄[1] |
| SMILES | COC1=CC(OC)=C(C=C1)--INVALID-LINK--[O-][3] |
| InChI | InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethoxy-1-nitrobenzene is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 183.16 g/mol [1] |
| Melting Point | 72-76 °C[4] |
| Boiling Point | 317.9 °C at 760 mmHg |
| Density | 1.226 g/cm³ |
| Appearance | Light orange to yellow to green powder or crystals[1] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective use of 2,4-dimethoxy-1-nitrobenzene in a laboratory setting. The following sections provide methodologies for its synthesis and a key chemical transformation.
Synthesis of 2,4-Dimethoxy-1-nitrobenzene via Nitration of 1,3-Dimethoxybenzene
The synthesis of 2,4-dimethoxy-1-nitrobenzene is typically achieved through the electrophilic nitration of 1,3-dimethoxybenzene. The methoxy groups are ortho-, para-directing, leading to the desired substitution pattern. The following is a representative protocol adapted from the synthesis of a similar nitroaromatic compound.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 g of 1,3-dimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,3-dimethoxybenzene over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate of 2,4-dimethoxy-1-nitrobenzene will form.
-
Isolate the crude product by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.
-
Further wash the crude product with a 5% sodium bicarbonate solution, followed by cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure 2,4-dimethoxy-1-nitrobenzene as yellow crystals.
-
Dry the purified product under vacuum.
Reduction to 2,4-Dimethoxyaniline
A common and significant reaction of 2,4-dimethoxy-1-nitrobenzene is its reduction to 2,4-dimethoxyaniline, a valuable intermediate in the synthesis of various bioactive molecules. A patented method for this conversion is described below.[5]
Materials:
-
2,4-Dimethoxy-1-nitrobenzene
-
Ethanol
-
Hydrazine Hydrate (80%)
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
Procedure:
-
In a reaction vessel, combine 100g of 2,4-dimethoxy-1-nitrobenzene, 200g of ethanol, 12g of activated carbon, and 0.5g of ferric chloride.[5]
-
To this mixture, add 70g of 80% hydrazine hydrate.[5]
-
Heat the reaction mixture to a reflux temperature of 70-80 °C for 2.5 hours.[5]
-
Upon completion of the reaction, filter the hot solution to remove the activated carbon and catalyst.[5]
-
Concentrate the filtrate and cool it to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.[5]
-
Isolate the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of ethanol and water.[5]
-
Dry the purified product to obtain 2,4-dimethoxyaniline.
Spectroscopic Characterization
The structural elucidation of 2,4-dimethoxy-1-nitrobenzene is confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2,4-dimethoxy-1-nitrobenzene would include two singlets for the non-equivalent methoxy groups and signals in the aromatic region corresponding to the three protons on the benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of 2,4-dimethoxy-1-nitrobenzene would show signals for the two distinct methoxy carbons and the six carbons of the benzene ring.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 2,4-dimethoxy-1-nitrobenzene include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1525 cm⁻¹ and ~1345 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (ether): ~1275-1020 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2,4-dimethoxy-1-nitrobenzene, the molecular ion peak [M]⁺ would be observed at m/z = 183.16.
Logical and Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the reduction of 2,4-dimethoxy-1-nitrobenzene to 2,4-dimethoxyaniline, a key synthetic transformation.
Caption: Experimental workflow for the reduction of 2,4-dimethoxy-1-nitrobenzene.
Safety and Handling
2,4-Dimethoxy-1-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated place away from incompatible materials.
References
- 1. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | MDPI [mdpi.com]
- 2. 2,4-dimethoxy-1-nitrobenzene - SRIRAMCHEM [sriramchem.com]
- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
